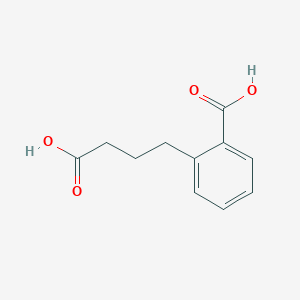
2-(3-Carboxy-propyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carboxy-propyl)benzoic acid (2-CPA) is a carboxylic acid that is widely used in scientific research. It is a versatile compound that is found in many different applications, such as in biochemical and physiological studies, as a reagent in organic synthesis, and as a reactant in pharmaceuticals.
科学的研究の応用
2-(3-Carboxy-propyl)benzoic acid is a versatile compound that is used in a variety of scientific research applications. It is used in biochemical and physiological studies, as a reagent in organic synthesis, and as a reactant in pharmaceuticals. It is also used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of nitrite. In addition, this compound is used as a substrate in enzyme assays and as a reactant in the synthesis of novel compounds.
作用機序
2-(3-Carboxy-propyl)benzoic acid has a wide range of biological activities. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. In addition, this compound has been shown to inhibit the activity of several other enzymes, including lipoxygenase, cyclooxygenase-1 (COX-1), and 5-lipoxygenase. It has also been shown to inhibit the activity of several other proteins, such as phospholipase A2 and thromboxane A2 synthase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer and cardiovascular disease. In addition, this compound has been shown to reduce blood pressure, cholesterol levels, and triglycerides. It has also been shown to improve insulin sensitivity and to reduce the risk of type 2 diabetes.
実験室実験の利点と制限
2-(3-Carboxy-propyl)benzoic acid has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, this compound is a stable compound and is not easily degraded by environmental factors. However, this compound is a relatively non-polar compound, making it difficult to dissolve in aqueous solutions. It is also not soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for 2-(3-Carboxy-propyl)benzoic acid research. One potential direction is to further explore its potential applications in drug discovery. This compound could be used as a tool to identify novel drug targets and to develop new therapeutics. In addition, further research could be conducted to explore the potential of this compound as a substrate for enzyme assays and as a reactant in the synthesis of novel compounds. Finally, further research could be conducted to explore the potential of this compound as a fluorescent probe for the detection of metal ions.
合成法
2-(3-Carboxy-propyl)benzoic acid can be synthesized through a variety of methods, including the condensation of benzoic acid with propionic acid, the direct oxidation of benzaldehyde, and the reaction of benzyl halides with magnesium oxide. The condensation of benzoic acid with propionic acid is the most popular route for the synthesis of this compound, as it is the most cost-effective and efficient method. The reaction of benzaldehyde with sodium hypochlorite or potassium permanganate is also a common method for the synthesis of this compound.
特性
IUPAC Name |
2-(3-carboxypropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOKSIJOKRBGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497504 |
Source


|
| Record name | 2-(3-Carboxypropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-27-2 |
Source


|
| Record name | 2-(3-Carboxypropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)